Cas no 862256-06-2 (4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine)

4-4-(4-Fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine is a specialized heterocyclic compound featuring a morpholine-substituted oxazole core with a 4-fluorobenzenesulfonyl and 4-methoxyphenyl moiety. Its unique structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (fluorobenzenesulfonyl) and electron-donating (methoxyphenyl) groups enhances its versatility in chemical modifications. The morpholine ring contributes to improved solubility and pharmacokinetic properties. This compound may serve as a key scaffold in the development of enzyme inhibitors or receptor modulators, making it valuable for targeted drug discovery applications.
4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine structure
862256-06-2 structure
Product Name:4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine
CAS No:862256-06-2
MF:C20H19FN2O5S
MW:418.438667535782
CID:5422087
PubChem ID:18827044
Update Time:2025-05-25

4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-{4-[(4-fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-yl}morpholine
    • NCGC00307081-01
    • F3309-4371
    • 4-(4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)oxazol-5-yl)morpholine
    • 4-[4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
    • AKOS002752288
    • 862256-06-2
    • 4-[4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
    • AB01304503-01
    • STK875393
    • VU0610051-1
    • 4-[4-[(4-Fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5-oxazolyl]morpholine
    • 4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine
    • Inchi: 1S/C20H19FN2O5S/c1-26-16-6-2-14(3-7-16)18-22-19(20(28-18)23-10-12-27-13-11-23)29(24,25)17-8-4-15(21)5-9-17/h2-9H,10-13H2,1H3
    • InChI Key: FQPHFNYLCGXXMW-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=C(OC)C=C3)=NC=2S(C2=CC=C(F)C=C2)(=O)=O)CCOCC1

Computed Properties

  • Exact Mass: 418.09987105g/mol
  • Monoisotopic Mass: 418.09987105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 90.2Ų

Experimental Properties

  • Density: 1.347±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 622.1±65.0 °C(Predicted)
  • pka: -0.22±0.10(Predicted)

4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine Pricemore >>

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Additional information on 4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine

Introduction to Compound with CAS No. 862256-06-2 and Product Name: 4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine

The compound with the CAS number 862256-06-2 and the product name 4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a fluorobenzenesulfonyl moiety and a morpholine ring, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activities. The 1,3-oxazole core in this compound is particularly noteworthy, as it is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The incorporation of a 4-fluorobenzenesulfonyl group enhances the molecule's lipophilicity and metabolic stability, which are critical factors for drug efficacy and bioavailability. Additionally, the 4-methoxyphenyl substituent introduces further modularity, allowing for structural optimization and fine-tuning of biological properties.

Current research in the field of pharmaceutical chemistry has highlighted the importance of rational drug design, where molecular structure is meticulously crafted to achieve desired pharmacological outcomes. The compound in question aligns well with this paradigm, as its design incorporates elements that have been empirically validated to improve drug-like properties. For instance, the fluorine atom in the fluorobenzenesulfonyl group is known to enhance binding affinity and metabolic stability, while the morpholine ring contributes to solubility and cell membrane permeability. These features collectively make it an attractive candidate for further investigation.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. The structural motifs present in this molecule suggest that it may exhibit activity against a range of therapeutic targets. For example, the 1,3-oxazole scaffold has been shown to interact with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. Furthermore, the presence of electron-withdrawing groups like the sulfonyl moiety can modulate receptor binding kinetics, potentially leading to enhanced therapeutic effects.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds, while protecting group strategies have been employed to safeguard sensitive functional groups during synthesis. These synthetic approaches not only highlight the technical prowess required but also underscore the importance of innovation in chemical synthesis for developing novel therapeutics.

Recent advancements in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular modeling studies. These computational tools allow researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting expensive experimental trials. By integrating experimental data with computational predictions, scientists can more efficiently optimize molecular structures for improved pharmacological profiles. The compound under discussion has been subjected to such analyses, providing valuable insights into its potential behavior within biological systems.

The role of fluorine-containing compounds in modern medicine cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in drug properties such as bioavailability, metabolic stability, and binding affinity. The fluorobenzenesulfonyl group in this compound exemplifies these benefits, as fluorine substitution has been shown to enhance interactions with biological targets while minimizing off-target effects. This underscores the strategic importance of fluorine incorporation in medicinal chemistry.

As research continues to evolve, interdisciplinary approaches are becoming increasingly prevalent in pharmaceutical development. Combining expertise from organic chemistry, biochemistry, pharmacology, and computational science allows for a more holistic understanding of drug action. The compound discussed here benefits from such collaborative efforts; synthetic chemists work hand-in-hand with biologists and computer scientists to design molecules that are both chemically feasible and biologically relevant.

The morpholine ring is another key feature worth mentioning due to its versatility as a pharmacophore. Morpholine derivatives have been widely explored for their ability to modulate various biological pathways without causing significant toxicity. In this context, the morpholine moiety in our compound may contribute to its overall safety profile while enhancing solubility—a critical factor for oral bioavailability. Such structural elements are often refined through iterative design processes based on feedback from both experimental data and computational modeling.

In conclusion,4-4-(4-fluorobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-ylmorpholine (CAS No. 862256-06-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents with optimized pharmacological properties. Its unique combination of functional groups positions it as a valuable asset for ongoing research efforts aimed at addressing complex diseases through innovative chemical solutions.

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